{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-substituted compounds with biological targets.
Mechanism of Action
The mechanism of action of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenylamine
- 4-chloro-3-(trifluoromethyl)benzylamine
- 4-chloro-3-(trifluoromethyl)phenylmethylamine
Uniqueness
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a chloro-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in medicinal chemistry and organic synthesis .
Properties
CAS No. |
90389-80-3 |
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Molecular Formula |
C9H10Cl2F3N |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
CWOCIVFVFPRYCK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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